6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione

Description

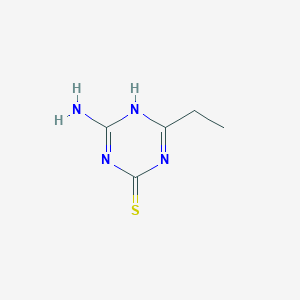

6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione is a heterocyclic compound featuring a triazine core substituted with an amino group at position 6, an ethyl group at position 4, and a thione moiety at position 2. Its molecular formula is C₅H₉N₅S, with a molecular weight of 171.23 g/mol. The compound’s structure combines rigidity from the triazine ring with functional groups that modulate solubility, reactivity, and biological activity.

While synthesized for research purposes, commercial availability of this compound has been discontinued across multiple quantities (50 mg to 2.5 g), as reported by CymitQuimica .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-ethyl-1H-1,3,5-triazine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-2-3-7-4(6)9-5(10)8-3/h2H2,1H3,(H3,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRYAKALGSPNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=S)N=C(N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261145 | |

| Record name | 6-Amino-4-ethyl-1,3,5-triazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30369-71-2 | |

| Record name | 6-Amino-4-ethyl-1,3,5-triazine-2(1H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30369-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-4-ethyl-1,3,5-triazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione with an amine source, such as ammonia or an amine derivative, under reflux conditions in a suitable solvent like ethanol or water. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Cycloaddition and Ring Expansion

The thione group facilitates [4 + 2] cycloaddition with dienophiles, forming fused heterocyclic systems. For example, reactions with ethyl acetoacetate or diethyl ethoxymethylenemalonate yield pyrimido[1,2-a] triazine derivatives .

Experimental Observations :

-

Reactants : Ethyl acetoacetate or diethyl ethoxymethylenemalonate

-

Conditions : Reflux in dioxane, 4–6 hours

-

Products : Ethyl 4-aryl-6-oxo-2-thioxo-tetrahydro-2H-pyrimidotriazine-7-carboxylates

The reaction sequence involves:

-

Formation of a thiourea intermediate.

-

Cyclization via nucleophilic attack and ring expansion.

Functional Group Transformations

The amino and thione groups participate in condensation and substitution reactions:

3.1. Acylation

-

Reactants : Acyl chlorides or anhydrides

-

Products : N-acylated derivatives with enhanced lipophilicity .

3.2. Thione-Alkyl Exchange

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

| Derivative Substituent | Biological Activity |

|---|---|

| Ethyl (position 4) | Enhanced solubility/activity |

| Benzylthio (position 6) | Anticancer potential |

| Hydroxyphenyl (position 6) | EGFR kinase inhibition |

For instance, hydroxyl-substituted derivatives demonstrate potent EGFR T790M inhibition (IC₅₀ = 0.09–0.18 μM) .

Comparative Reactivity

The ethyl group at position 4 distinguishes its reactivity from analogous triazines:

| Compound | Key Reactivity Difference |

|---|---|

| 6-Amino-4-methylthio-triazine | Higher electrophilicity at sulfur |

| 4-Benzyl-substituted triazine | Increased steric hindrance in alkylation |

Stability and Degradation

Under prolonged heating (>100°C), decomposition occurs via:

Scientific Research Applications

Chemistry

6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione serves as a versatile building block for synthesizing more complex heterocyclic compounds. The compound can undergo various chemical reactions, including:

- Oxidation: Producing sulfoxides or sulfones.

- Reduction: Generating corresponding amine derivatives.

- Substitution: Facilitating nucleophilic substitution reactions.

Biology

Research indicates that this compound possesses significant biological activity. It has been studied for its potential antimicrobial properties against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Staphylococcus aureus. The thione group may enhance its interaction with biological targets, making it a candidate for further exploration in medicinal chemistry.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of similar triazine compounds exhibited substantial antibacterial effects. The unique ethyl substitution at position four of this compound may contribute to enhanced solubility and bioactivity compared to other triazines.

Medicine

The compound is being explored for its potential in drug development. Its structural features suggest it could be effective in designing new therapeutic agents targeting various diseases. The modulation of enzyme activity or receptor binding in biological pathways is a key area of investigation .

Industrial Applications

In industry, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to participate in diverse chemical reactions makes it valuable for creating specialized materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis, thereby preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The thione group in the target compound distinguishes it from amino- or chloro-substituted analogs. This group may enhance metal-binding capacity (e.g., zinc in enzymes like carbonic anhydrase IX) but could also reduce metabolic stability compared to amine or chloro derivatives . Ethyl vs. Spirocycloalkyl Tails: In Series A compounds, lipophilic tails (e.g., spirocycloalkyl) improved membrane permeability and target affinity.

Anticancer Activity: Series A derivatives (e.g., 2,4-diamino-triazines) demonstrated potent inhibition of hCA IX, a cancer-associated enzyme, with IC₅₀ values in the nanomolar range. The rigid triazine linker in these compounds facilitated precise interactions with the enzyme’s active site . In contrast, the target compound’s discontinued status implies insufficient activity or stability in preclinical assays compared to Series A analogs.

The thione group in the target compound could mitigate such risks but may introduce solubility challenges.

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 2,4-Diamino-1,2-dihydro-1,3,5-triazine |

|---|---|---|

| LogP | ~1.2 (estimated) | ~0.8 |

| Hydrogen Bond Donors | 2 (NH₂ and S) | 2 (NH₂ groups) |

| Hydrogen Bond Acceptors | 4 | 4 |

| Water Solubility | Low (thione reduces polarity) | Moderate |

The thione group increases LogP compared to diamino analogs, suggesting greater lipophilicity but poorer aqueous solubility. This could limit bioavailability in vivo .

Biological Activity

6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione is a heterocyclic compound belonging to the triazine family. Its molecular formula is C₅H₈N₄S, and it features a unique triazine ring structure with an amino group and a thione functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound includes:

- Triazine Ring : A six-membered ring containing three nitrogen atoms.

- Thione Group : A sulfur atom double-bonded to a carbon atom within the ring.

This configuration contributes to its stability and reactivity, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Escherichia coli : Demonstrated susceptibility to compounds with similar structures.

- Staphylococcus aureus : Another strain affected by derivatives of this compound.

A study involving related triazine derivatives showed effective Minimum Inhibitory Concentration (MIC) values against multiple bacterial strains, suggesting that the thione group may enhance interaction with bacterial targets .

Antitumor Activity

The compound has also been investigated for its potential anticancer properties . Similar triazine derivatives have shown promise in inhibiting tumor growth:

- Cell Line Studies : Analogues were tested against Jurkat T-cells and HT-29 cells, revealing cytotoxic effects comparable to established anticancer drugs such as doxorubicin .

The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the triazine ring can significantly influence biological activity, particularly in enhancing cytotoxicity against cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions under controlled conditions:

- Starting Materials : 4-Ethyl-1,2-dihydro-1,3,5-triazine and an amine source.

- Reaction Conditions : Elevated temperatures in solvents like ethanol or water.

This synthetic route allows for the generation of various derivatives that may exhibit enhanced biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Amino-4-methylthio-1,3,5-triazine | Contains a methylthio group | Antimicrobial properties |

| 4-Amino-1,3,5-triazine | Lacks ethyl substitution | Broad-spectrum antibacterial activity |

| 6-Amino-4-benzylthio-1,3,5-triazine | Benzyl substitution enhances lipophilicity | Potential anti-cancer properties |

| 6-Amino-4-(substituted phenyl)-triazines | Varied substituents on phenyl ring | Diverse pharmacological profiles |

The unique ethyl substitution at position four of this compound may enhance its solubility and overall biological activity compared to these analogues.

Q & A

What are the established synthetic pathways for 6-Amino-4-ethyl-1,2-dihydro-1,3,5-triazine-2-thione, and how can reaction conditions be optimized for higher yields?

Basic Research Question

Synthesis typically involves condensation reactions of thiourea derivatives with carbonyl-containing reagents. For example, analogous triazine-thiones are synthesized via aminomethylation of xanthane hydride, where reaction time, temperature (e.g., 60–80°C), and solvent polarity critically influence yield . Optimization can employ Design of Experiments (DoE) to assess variables like molar ratios, pH, and catalyst presence. Characterization via NMR and mass spectrometry is essential to confirm structural fidelity .

How do substituents on the triazine core influence the compound’s biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

Advanced Research Question

Substituent effects are evaluated through systematic SAR studies. For instance, N-alkyl/aryl groups in triazine-thiones alter antifungal efficacy by modulating lipophilicity and electronic properties. Computational methods (e.g., DFT calculations) predict electronic effects, while in vitro bioassays (e.g., fungal growth inhibition) validate activity. Contradictions in data may arise from differences in assay conditions or microbial strains, necessitating standardized protocols .

What theoretical frameworks guide the design of experiments for studying this compound’s reactivity and applications?

Basic Research Question

Research should align with chemical reactivity theories (e.g., frontier molecular orbital theory) to predict reaction sites. For applications like fungicides, the conceptual framework integrates QSAR (Quantitative Structure-Activity Relationship) models and mechanistic hypotheses (e.g., thiol-mediated enzyme inhibition). Linking synthesis pathways to application goals ensures methodological coherence .

How can factorial design be applied to investigate interactions between synthesis variables and physicochemical properties?

Advanced Research Question

A 2^k factorial design evaluates variables (e.g., temperature, catalyst concentration) on outcomes like solubility or thermal stability. For example, varying ethyl-group positioning and solvent polarity in triazine derivatives reveals nonlinear interactions affecting crystallinity. Statistical tools (ANOVA) identify significant factors, while response surface methodology (RSM) optimizes multi-variable systems .

What advanced spectroscopic techniques resolve contradictions in characterizing tautomeric forms of triazine-thiones?

Advanced Research Question

Tautomeric equilibria (e.g., thione-thiol shifts) complicate NMR interpretation. High-resolution techniques like 2D NMR (HSQC, HMBC) and X-ray crystallography provide unambiguous assignments. Conflicting spectral data may arise from solvent-dependent tautomerism, requiring controlled humidity and temperature during analysis .

How do computational models (e.g., COMSOL Multiphysics) enhance understanding of this compound’s behavior in heterogeneous reactions?

Advanced Research Question

Multiphysics simulations model diffusion kinetics and heat transfer in reactions involving triazine-thiones. For instance, coupling AI-driven parameter optimization with COMSOL predicts optimal mixing rates in scaled-up syntheses. Validating simulations with experimental data (e.g., HPLC purity profiles) addresses discrepancies between theoretical and observed yields .

What methodological challenges arise when correlating in vitro antifungal activity with in planta efficacy for agricultural applications?

Advanced Research Question

In vitro assays (e.g., mycelial growth inhibition) often overestimate field efficacy due to environmental degradation or poor translocation. Hybrid methodologies, such as foliar absorption studies with isotopic labeling (e.g., ^14C-tagged triazine-thiones), quantify systemic mobility. Contradictory results require meta-analyses of cross-study data to identify confounding variables (e.g., soil pH) .

How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

Basic Research Question

Nanofiltration or reverse osmosis membranes selectively isolate the compound based on molecular weight (200–300 Da) and hydrophobicity. Process parameters like transmembrane pressure and solvent composition are optimized using CRDC subclass RDF2050104 guidelines, with purity assessed via HPLC-UV .

What strategies mitigate cytotoxicity in triazine-thione derivatives while retaining bioactivity?

Advanced Research Question

Cytotoxicity reduction involves structural modifications (e.g., introducing hydrophilic groups) guided by toxicogenomics. High-throughput screening (HTS) identifies safer analogs, while transcriptomic profiling (RNA-seq) reveals off-target effects. Contradictions between in vitro cytotoxicity (e.g., HepG2 cells) and in vivo toxicity necessitate interspecies extrapolation models .

How are contradictions in reported biological activities addressed through systematic reviews and meta-analyses?

Advanced Research Question

PRISMA-guided systematic reviews aggregate data from disparate studies, with meta-regression controlling for variables like dosage and exposure time. For instance, conflicting fungicidal IC₅₀ values are harmonized using random-effects models, highlighting strain-specific resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.